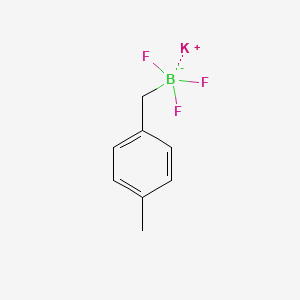

Potassium trifluoro(4-methylbenzyl)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[(4-methylphenyl)methyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBJYQGBHCAOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422539-95-4 | |

| Record name | potassium trifluoro[(4-methylphenyl)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Potassium Trifluoro(4-methylbenzyl)borate: A Versatile Reagent for Cross-Coupling Reactions

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium trifluoro(4-methylbenzyl)borate, a valuable and versatile reagent in modern organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organotrifluoroborates in their synthetic endeavors. We will delve into the practical aspects of the synthesis, the underlying chemical principles, and the critical considerations for ensuring a successful and reproducible outcome.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their remarkable stability to air and moisture, crystalline nature, and ease of handling make them highly attractive reagents in both academic and industrial settings.[2][3] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and protodeboronation, organotrifluoroborates offer enhanced stability and stoichiometric precision.[4][5] The 4-methylbenzyl moiety is a common structural motif in pharmaceuticals and agrochemicals, making this compound a key building block for the synthesis of complex organic molecules.

This guide will provide a detailed, two-part synthetic protocol for the preparation of this compound, starting from the readily available 4-methylbenzyl halide.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 4-Methylbenzylboronic Acid: This intermediate is prepared via a Grignard reaction between a 4-methylbenzyl halide and magnesium metal, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

-

Step 2: Conversion to this compound: The crude 4-methylbenzylboronic acid is then reacted with potassium bifluoride (KHF₂) to yield the desired this compound.[6][7]

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Methylbenzylboronic Acid

This procedure details the formation of the boronic acid intermediate. The Grignard reaction is highly sensitive to moisture, and all glassware must be thoroughly dried, and anhydrous solvents must be used.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methylbenzyl chloride | 140.61 | 50 | 7.03 g (6.3 mL) |

| Magnesium turnings | 24.31 | 60 | 1.46 g |

| Iodine | 253.81 | 1 crystal | ~10 mg |

| Anhydrous Diethyl Ether | 74.12 | - | 150 mL |

| Triisopropyl borate | 188.08 | 75 | 14.1 g (17.2 mL) |

| Hydrochloric Acid (1 M) | 36.46 | - | ~100 mL |

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine.

-

Gently heat the flask with a heat gun to sublime the iodine, which will activate the magnesium surface.

-

Allow the flask to cool to room temperature, then add 50 mL of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 4-methylbenzyl chloride (7.03 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (~5 mL) of the 4-methylbenzyl chloride solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 4-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[9]

-

-

Borylation and Hydrolysis:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (14.1 g, 75 mmol) in 50 mL of anhydrous diethyl ether.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30 minutes, maintaining the temperature below -60 °C.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid (~100 mL) until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-methylbenzylboronic acid as a white solid. This crude product is typically used in the next step without further purification.

-

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the boronic acid to the desired trifluoroborate salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Crude 4-Methylbenzylboronic Acid | ~150.0 | ~50 | ~7.5 g |

| Methanol | 32.04 | - | 40 mL |

| Potassium Bifluoride (KHF₂) | 78.10 | 150 | 11.7 g |

| Water | 18.02 | - | 50 mL |

| Acetone | 58.08 | - | ~100 mL |

Procedure:

-

Fluorination:

-

In a 250 mL round-bottom flask, dissolve the crude 4-methylbenzylboronic acid (~50 mmol) in methanol (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of potassium bifluoride (11.7 g, 150 mmol) in water (50 mL). Caution: Potassium bifluoride is corrosive and toxic. Handle with appropriate personal protective equipment.[2]

-

Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring. A thick white precipitate will form.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Isolation and Purification:

-

Remove the methanol and water under reduced pressure using a rotary evaporator.

-

To the resulting solid, add acetone (100 mL) and stir vigorously for 15 minutes. The this compound will dissolve, while the excess KHF₂ and other inorganic salts will remain as a solid.

-

Filter the mixture to remove the insoluble salts.

-

Concentrate the acetone filtrate under reduced pressure to yield this compound as a white, crystalline solid.

-

The product can be further purified by recrystallization from acetone/water if necessary.

-

Reaction Mechanism

The formation of the trifluoroborate salt proceeds through a nucleophilic attack of the fluoride ions from KHF₂ on the boron atom of the boronic acid, followed by dehydration.

Caption: Proposed mechanism for the formation of potassium organotrifluoroborates.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The primary analytical techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the 4-methylbenzyl group and the benzylic protons.

-

¹³C NMR: Will display the expected resonances for the carbon atoms in the molecule.

-

¹⁹F NMR: A key technique that should show a signal corresponding to the three equivalent fluorine atoms.

-

¹¹B NMR: Will exhibit a characteristic signal for the tetracoordinate boron atom, often as a quartet due to coupling with the fluorine atoms.[11][12]

-

-

Mass Spectrometry (MS): Can be used to determine the molecular weight of the trifluoro(4-methylbenzyl)borate anion.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the various functional groups present in the molecule.

Safety Considerations

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere using anhydrous conditions.

-

Diethyl Ether: Is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Potassium Bifluoride (KHF₂): Is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this reagent.[2]

-

Hydrochloric Acid: Is a corrosive acid. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound is a straightforward and efficient process that provides access to a highly valuable and stable organoboron reagent. By following the detailed protocols outlined in this guide and adhering to the necessary safety precautions, researchers can reliably prepare this versatile building block for use in a wide range of synthetic applications, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. The superior stability and ease of handling of potassium organotrifluoroborates make them an indispensable tool in the modern synthetic chemist's arsenal.

References

- Molander, G. A., & Figueroa, R. (2005).

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(23), 8416–8423. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). One-Pot Synthesis of Tetrabutylammonium (Aryl)trifluoroborates from Boronic Acids. Organic Syntheses, 88, 184. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Synlett, 25(11), 1557–1559. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

- Google Patents.

-

da Silva, F. de A., & Amarante, G. W. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.

-

Organic Chemistry Portal. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction. [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

- da Silva, F. de A., & Amarante, G. W. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

-

PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Chemguide. grignard reagents. [Link]

-

JoVE. (2022, July 12). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Preparation of Potassium Benzyltrifluoroborates from Benzyl Halides

Executive Summary

Benzylboronic acids are notoriously unstable, suffering from rapid protodeboronation and oxidative degradation upon exposure to air. Potassium benzyltrifluoroborates (

Part 1: The Strategic Advantage

Stability & The Acid-Base Paradox

Unlike their boronic acid counterparts, potassium benzyltrifluoroborates are tetracoordinate, saturating the Lewis acidic boron center. This prevents the formation of boroxines (anhydrides) and shuts down the autoxidation pathways that plague benzyl boronic acids.

Mechanism of Action in Coupling:

In Suzuki-Miyaura coupling, the trifluoroborate is not the active transmetalating species. Instead, it relies on a hydrolysis equilibrium—often termed the "slow-release strategy." Under basic aqueous conditions, the

Part 2: Mechanistic Pathways (Visualization)

The following diagram outlines the decision matrix for synthesizing benzyltrifluoroborates based on substrate complexity.

Figure 1: Synthetic workflow comparing Classical Metalation (Path A) and Catalytic Borylation (Path B).

Part 3: Protocol A — The Classical Nucleophilic Route

Best for: Simple benzyl substrates lacking electrophilic functional groups (e.g., esters, nitriles, ketones). Mechanism: Formation of a nucleophilic benzyl anion (Grignard or Organolithium) followed by quenching with an electrophilic borate ester.

Step-by-Step Methodology

-

Reagent Preparation:

-

Activate Magnesium turnings (1.2 equiv) by dry stirring under Argon for 20 mins.

-

Solvent: Anhydrous THF or Diethyl Ether (critical: water content <50 ppm).

-

-

Grignard Formation:

-

Add the benzyl halide (1.0 equiv) dropwise to the Mg suspension at 0°C to RT.

-

Initiation: If reaction does not start (exotherm/color change), add a crystal of

or 1,2-dibromoethane. -

Stir for 1–2 hours until metal is consumed.

-

-

Electrophilic Quench:

-

Cool the Grignard solution to -78°C (Dry ice/Acetone).

-

Add Trimethyl borate (

, 2.0 equiv) dropwise. -

Note: Excess borate prevents double-addition (formation of borinic acids).

-

Allow to warm to RT overnight.

-

-

The Molander Conversion (Salt Formation):

-

Do not isolate the boronic acid.

-

Add 3.5 equiv of KHF₂ (Potassium Bifluoride) as a saturated aqueous solution (approx. 4.5 M).

-

Stir vigorously for 1 hour. The mixture will become a thick white slurry.[2]

-

Workup: Remove volatiles (THF/MeOH) via rotary evaporation.

-

Extraction: Dry the solid residue under high vacuum. Extract the product with warm Acetone (the inorganic salts KBr/MgF₂ are insoluble in acetone; the product is soluble).

-

Precipitation: Concentrate the acetone filtrate and add Diethyl Ether to precipitate the pure

salt.

-

Part 4: Protocol B — The Catalytic Borylation Route

Best for: Complex substrates containing esters, nitriles, or halides sensitive to Mg/Li.

Mechanism: Transition-metal catalyzed cross-coupling of alkyl halides with diboron reagents (

Step-by-Step Methodology (Pd-Catalyzed)

Based on the seminal work by Ishiyama, Miyaura, et al.

-

Reaction Setup:

-

In a glovebox or under strict Schlenk conditions, charge a flask with:

-

-

Borylation:

-

Heat to 50°C for 12–24 hours.

-

Monitor via GC-MS or TLC. Benzyl halides are highly reactive; avoid overheating to prevent homocoupling (Bibenzyl formation).

-

-

Conversion to Trifluoroborate:

-

Filter the reaction mixture through Celite to remove Pd black and inorganic salts. Concentrate to obtain the crude pinacol ester.

-

Dissolve the crude oil in MeOH.

-

Add KHF₂ (3.0 equiv) dissolved in minimal water.[2]

-

Stir at RT for 3–6 hours. Pinacol esters are more sterically hindered than trimethyl borates and require longer displacement times.

-

Follow the Acetone/Ether precipitation workup described in Protocol A.

-

Part 5: Critical Process Parameters (CPP) & Troubleshooting

Data Summary: Method Comparison

| Parameter | Classical (Mg/Li) | Catalytic (Pd/Cu) |

| Atom Economy | High | Moderate (Loss of pinacol) |

| Cost | Low | High (Catalyst + |

| FG Tolerance | Poor (No C=O, CN, NO2) | Excellent |

| Scalability | High (Exotherm management required) | Moderate (Catalyst cost) |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Oily Product | Residual pinacol or water | Recrystallize from minimal Acetone/Et₂O. Ensure high vacuum drying to remove water. |

| Low Yield (Step 1) | Homocoupling (Wurtz-type) | In Path A: Dilute concentration, slow addition. In Path B: Lower temperature. |

| Glass Etching | HF generation from KHF₂ | Use polypropylene (plastic) vessels for the KHF₂ step. Glass is acceptable for short durations but will degrade over time. |

| Incomplete Salt Formation | Steric bulk of Pinacol | Increase reaction time; gently heat (40°C) the KHF₂ displacement step; use excess KHF₂ (4.0 equiv). |

Part 6: Safety & Handling (The KHF₂ Step)

The conversion step utilizes Potassium Bifluoride (KHF₂).

-

Hazard: KHF₂ releases HF in acidic media and can etch glass. It is corrosive and toxic.

-

Control: Always wear appropriate PPE (gloves, goggles). Perform the addition in a well-ventilated fume hood.

-

Vessels: While borosilicate glass is often used for small-scale/short-duration reactions in literature, polypropylene or PTFE (Teflon) flasks are recommended for scale-up or rigorous safety compliance to prevent silica contamination and vessel failure.

References

-

Molander, G. A., & Bernhardt, J. T. (2003). Application of Potassium Benzyltrifluoroborates in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. [Link]

-

Ishiyama, T., Oohashi, Z., Ahiko, T., & Miyaura, N. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes.[3][4] Chemistry Letters. [Link][4]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Ito, H. et al. (2010). Copper-Catalyzed Borylation of Benzyl Halides. Journal of the American Chemical Society. [Link]

Sources

Technical Guide: Properties and Stability of Potassium Trifluoro(4-methylbenzyl)borate

[1]

Executive Summary

Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) is a specialized organoboron reagent belonging to the class of "Molander salts."[1][2] It serves as a robust, air-stable alternative to unstable benzylboronic acids and esters in organic synthesis.[2] While highly valued for its crystallinity and shelf-stability, this compound exhibits distinct hydrolytic behaviors ("Class II" stability profile) that researchers must manage during cross-coupling or photoredox applications.[1][2] This guide details its physicochemical properties, synthesis, stability mechanisms, and application protocols.[2]

Physicochemical Profile

This compound is characterized by a tetracoordinate boron center, which confers resistance to oxidation and facilitates handling in open air.[1][2] Unlike its trivalent boronic acid counterparts, it does not suffer from trimerization to boroxines.[1][2]

Table 1: Key Physicochemical Data

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Potassium (4-methylbenzyl)trifluoroborate; Molander Salt |

| CAS Number | 1422539-95-4 |

| Molecular Formula | C₈H₉BF₃K |

| Molecular Weight | 212.06 g/mol |

| Appearance | White crystalline solid |

| Melting Point | High (>200 °C, decomposition often observed before melting) |

| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water.[1][2][3] Insoluble in Et₂O, CH₂Cl₂, Hexanes.[2] |

| Stability Class | Class II (Slow hydrolysis in basic aqueous media) |

Solubility Insights for Process Chemistry

The ionic nature of the K⁺ salt renders it insoluble in non-polar organic solvents (e.g., toluene, DCM).[2] For reaction homogeneity, biphasic solvent systems (e.g., Toluene/H₂O) or polar organic solvents (e.g., MeOH, Acetone) are required.[2] In flow chemistry applications, solubilization is typically achieved using acetone-water mixtures.[1][2]

Synthesis & Preparation

The synthesis of this compound typically proceeds via the fluorination of the corresponding boronic acid or ester using potassium bifluoride (KHF₂).[1][2] This method is thermodynamically driven by the formation of the strong B-F bonds (approx. 180 kcal/mol).[1][2]

Mechanistic Pathway

The transformation converts a Lewis-acidic, sp²-hybridized boron species into a saturated, sp³-hybridized "ate" complex. This saturation shuts down the empty p-orbital, preventing oxidation.[1][2]

Figure 1: Synthesis pathway transforming the boronic acid to the stable trifluoroborate salt.[1]

Standard Preparation Protocol

-

Dissolution: Dissolve 4-methylbenzylboronic acid (1.0 equiv) in a minimal amount of Methanol.

-

Fluorination: Add a saturated aqueous solution of KHF₂ (3.0–4.0 equiv) dropwise at 0 °C.

-

Reaction: Stir the resulting suspension for 1–2 hours. The mixture will thicken as the product precipitates.[1][2]

-

Work-up: Remove volatiles (MeOH) under reduced pressure.

-

Isolation: Dry the residue under high vacuum (to remove water). Extract the solid with hot Acetone (the inorganic salts KHF₂/KF remain insoluble).[1][2]

-

Purification: Filter the hot acetone solution and precipitate the product by adding Diethyl Ether or Hexanes. Filter and dry the white solid.[1][2]

Stability & Storage

While often described as "air-stable," benzyl trifluoroborates exhibit a specific vulnerability known as Class II Stability .[1][2] Unlike aryl trifluoroborates (Class I), which are robust, benzyl derivatives can undergo slow hydrolysis in aqueous basic solutions.[2]

The Hydrolysis Equilibrium

In Suzuki coupling conditions (Basic/Aqueous), the trifluoroborate exists in equilibrium with the boronic acid.[1][2] This hydrolysis is necessary for transmetallation but can lead to protodeboronation (loss of the boron group) if the release is too fast relative to the cross-coupling rate.[1][2]

Figure 2: Hydrolysis equilibrium.[1] Controlled release is key to preventing protodeboronation.

Storage Recommendation:

Reactivity & Applications

A. Suzuki-Miyaura Cross-Coupling

This compound is a prime nucleophile for introducing the 4-methylbenzyl motif.[1][2]

-

Challenge: The sp³-hybridized benzylic carbon is sensitive. Rapid hydrolysis can lead to toluene formation (protodeboronation).[1][2]

-

Solution: Use "slow-release" conditions. Biphasic systems (CPME/H₂O or Toluene/H₂O) with mild bases (K₂CO₃ or Cs₂CO₃) and bulky phosphine ligands (e.g., RuPhos, XPhos) facilitate the coupling before decomposition occurs.[2]

B. Photoredox Radical Chemistry

A modern application involves Single Electron Transfer (SET) oxidation.[1][2] The trifluoroborate acts as a radical precursor.[1][2] Upon oxidation by a photocatalyst (Ir or Ru based), it fragments to release BF₃ and generates a 4-methylbenzyl radical .[1][2]

Figure 3: Radical generation pathway via photoredox catalysis.[1]

Experimental Protocols

Protocol A: General Cross-Coupling (Suzuki-Miyaura)

This protocol minimizes protodeboronation via ligand control.[1]

-

Charge Vessel: Add this compound (1.0 equiv), Aryl Bromide (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd(OAc)₂ (2 mol%).

-

Ligand: Add RuPhos (4 mol%). Note: RuPhos is critical for stabilizing the Pd cycle with benzylic partners.[1][2]

-

Solvent: Add Toluene and Water (10:1 ratio). Degas the mixture (sparge with Argon for 10 min).

-

Reflux: Heat to 80–100 °C for 12–24 hours.

-

Work-up: Dilute with Ethyl Acetate, wash with water, dry over MgSO₄, and concentrate.

Protocol B: Handling & Safety

References

-

Molander, G. A., & Ellis, N. (2007).[1][2][4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. Link[1]

-

Molander, G. A., & Ham, J. (2006).[1][2][5][6] Synthesis of Potassium Halomethyltrifluoroborates and Their Application in the Preparation of Potassium Alkyltrifluoroborates. Organic Letters. Link[1]

-

Darses, S., & Genêt, J. P. (2008).[1][2][4] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Primer, D. N., & Molander, G. A. (2017).[1][2] Single-Electron Transmetalation: Photoredox/Nickel Dual Catalysis for C(sp3)–C(sp2) Cross-Coupling. Journal of the American Chemical Society.[1][2][5] Link[1]

Sources

- 1. Potassium benzyltrifluoroboranuide | C7H7BF3K | CID 23692459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound 95% | CAS: 1422539-95-4 | AChemBlock [achemblock.com]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

Technical Guide: NMR Characterization of Potassium Trifluoro(4-methylbenzyl)borate

Executive Summary

Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) is a robust organoboron reagent widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterparts, this trifluoroborate salt exhibits exceptional stability toward air and moisture, making it a preferred "slow-release" reagent in drug discovery and process chemistry.

This guide provides a definitive protocol for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It focuses on the specific quadrupolar interactions of the boron nucleus and the diagnostic heteronuclear couplings (

Experimental Protocol: Sample Preparation

Objective: To prepare a homogeneous solution that minimizes quadrupolar relaxation broadening and prevents in-situ hydrolysis during acquisition.

Solvent Selection Strategy

The choice of solvent is critical for organotrifluoroborates.

-

Standard: DMSO-d

is the gold standard. Its high dielectric constant ensures complete solubility of the salt, and its aprotic nature prevents the hydrolysis equilibrium ( -

Alternative: Acetone-d

can be used for variable temperature studies but may require slight warming for high concentrations. -

Avoid: Chloroform-d (CDCl

) (insoluble) and Methanol-d

Preparation Steps

-

Weighing: Weigh approximately 15–20 mg of this compound into a clean vial.

-

Note: Higher concentrations (>20 mg/0.6 mL) are recommended for

acquisition to detect the quadrupole-broadened carbon attached to boron.

-

-

Dissolution: Add 0.6 mL of DMSO-d

.-

Critical Step: If the salt does not dissolve immediately, sonicate for 30 seconds. Do not heat aggressively (>60°C) to avoid potential thermal degradation.

-

-

Transfer: Filter the solution through a glass wool plug into a precision NMR tube (5 mm) to remove any insoluble inorganic fluorides (e.g.,

excess from synthesis).

NMR Characterization Suite

The characterization of this molecule relies on a "Triangulation Method" where

NMR: The Primary Identity Check

Boron-11 (80.1% natural abundance, Spin

-

Diagnostic Signal: You will observe a distinct quartet centered at approximately

3.8 ppm . -

Mechanistic Insight: The quartet arises from the scalar coupling of the

nucleus to three equivalent -

Validation Criteria:

-

The coupling constant (

) must be approximately 50–60 Hz . -

Absence of Singlet: A sharp singlet at

20–30 ppm indicates hydrolysis to the boronic acid or boroxine species.

-

NMR: Purity & Connectivity

Fluorine-19 is 100% naturally abundant and highly sensitive.

-

Diagnostic Signal: A quartet (or 1:1:1:1 pattern) centered around

-138 ppm . -

Coupling Logic: This splitting mirrors the

spectrum.[1] The observation of a quartet confirms the B-F -

Impurity Check: Look for a singlet at

-145 to -150 ppm, which may indicate free fluoride (

NMR: Structural Confirmation

The proton spectrum confirms the organic substructure (4-methylbenzyl group).

-

Benzylic Protons (

):-

Shift:

1.50 – 1.80 ppm. -

Appearance: This signal is often broad or a multiplet .

-

Why? This broadening is due to the coupling with the quadrupolar boron nucleus and the vicinal fluorines. It is a hallmark of an intact C-B bond.

-

-

Aromatic Region:

-

Shift:

6.90 – 7.10 ppm. -

Pattern: Typical AA'BB' system (pseudo-doublets) characteristic of para-substitution.

-

-

Methyl Group (

):-

Shift:

~2.25 ppm (Singlet).

-

NMR: The Silent Backbone

-

C-B Carbon: The carbon directly attached to boron is extremely difficult to observe due to "scalar relaxation of the second kind" induced by the quadrupolar boron. If visible, it appears as a very broad hump around

20–30 ppm. -

Aromatic Carbons: Sharp signals for the ipso, ortho, meta, and para carbons.

Data Summary & Visualization

Spectral Data Table

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| 3.8 | Quartet | |||

| -138.0 | Quartet | |||

| 1.65 | Broad/Multiplet | - | ||

| 2.25 | Singlet | - | ||

| 6.95, 7.05 | Doublets (AA'BB') | Aromatic Ring | ||

| 21.0 | Singlet | - |

Characterization Workflow Diagram

Caption: Logical workflow for the stepwise validation of potassium trifluoroborate salts using multi-nuclear NMR.

Troubleshooting & Stability (Self-Validating Logic)

The most common failure mode for this reagent is hydrolysis, typically caused by acidic impurities or prolonged exposure to protic solvents.

The Hydrolysis Pathway

If the sample is degraded, the equilibrium shifts toward the boronic acid:

Diagnostic Signs of Degradation

-

NMR: Disappearance of the quartet and appearance of a broad singlet at

-

NMR: Appearance of a singlet at

-

NMR: The benzylic protons (

QC Checkpoint

Before using the reagent in a Suzuki coupling:

-

Run a quick

NMR . -

Pass: Clean quartet.

-

Fail: Significant singlet (>5% integration) relative to the quartet.

References

-

Molander, G. A., & Bio, M. M. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl- and Alkenyl Triflates." Organic Letters, 4(11), 1867–1870. Link

-

Darses, S., & Genêt, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 108(1), 288–325. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2] "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 134(17), 7431–7441. Link

-

Molander, G. A., & Ham, J. (2006).[3] "Synthesis of Potassium Halomethyltrifluoroborates via Nucleophilic Substitution." Organic Letters, 8(10), 2031–2034. Link

Sources

Crystal Structure and Engineering of Substituted Potassium Benzyltrifluoroborates

The following is an in-depth technical guide on the crystal structure, synthesis, and application of substituted potassium benzyltrifluoroborates.

Technical Monograph | Application Science Series

Executive Summary

Potassium benzyltrifluoroborates (

Synthesis and Crystallization Protocol

The structural integrity of potassium benzyltrifluoroborates begins with their synthesis. The formation of the trifluoroborate anion is a thermodynamic sink, driving the equilibrium from the boronic acid to the salt form.

Optimized Synthesis Workflow

The most robust method involves the treatment of aryl/benzyl boronic acids or esters with potassium hydrogen difluoride (

Reagents:

-

Precursor: Substituted Benzylboronic acid (

) or Pinacol ester. -

Fluorinating Agent: Potassium Hydrogen Difluoride (

), 3.0 - 4.5 equivalents. -

Solvent System: Methanol/Water (1:1 to 3:1 ratio) or Acetone/Water.

-

Crystallization Solvent: Acetonitrile (

) or Acetone/Ether.

Step-by-Step Protocol:

-

Dissolution: Dissolve the benzylboronic acid (1.0 equiv) in minimal MeOH.

-

Fluorination: Add a saturated aqueous solution of

(3.5 equiv) dropwise at 0 °C. -

Digestion: Stir vigorously at room temperature for 1–3 hours. The mixture will initially be homogeneous, followed by the precipitation of the salt.

-

Concentration: Remove methanol under reduced pressure (Rotavap) at 40 °C. Crucial: Do not evaporate to dryness; leave a wet slurry.

-

Filtration: Filter the white precipitate and wash with minimal ice-cold water (to remove excess

) and then copious diethyl ether (to remove unreacted boronic acid). -

Recrystallization (For XRD): Dissolve the crude solid in hot acetonitrile (

). Filter while hot to remove insoluble inorganic fluorides. Allow the filtrate to cool slowly in a Dewar flask to promote large single-crystal growth.

Reaction Pathway Visualization

The following diagram illustrates the transformation logic and purification checkpoints.

Figure 1: Reaction pathway for the synthesis of potassium benzyltrifluoroborates, highlighting the phase transition from lipophilic acid to crystalline salt.

Crystallographic Architecture

The stability of potassium benzyltrifluoroborates arises from a distinct separation of ionic and organic domains within the crystal lattice. Unlike boronic acids, which rely on hydrogen bonding networks (often forming unstable anhydrides), trifluoroborates rely on strong electrostatic interactions.

The Ionic Core: K...F Interactions

The dominant structural feature is the coordination sphere of the potassium cation (

-

Coordination Number: Typically 6 to 9.

-

Geometry: Irregular polyhedra. The

ions bridge multiple -

Bond Lengths:

distances typically range from 2.60 Å to 2.90 Å . -

Agostic Interactions: In benzyl derivatives, weak agostic interactions between

and the benzylic

The Organic Bilayer

The organic benzyl groups extend outward from the inorganic

-

Packing: The phenyl rings typically stack in a herringbone or parallel-displaced motif, driven by

interactions. -

Substituent Effect:

-

Para-substitution: Promotes linear extension and often results in layered structures (lamellar packing). Electron-donating groups (e.g., -OMe) can alter the stacking sequence (e.g., AAA vs ABAB layers) compared to electron-withdrawing groups (e.g., -F).

-

Ortho-substitution: Introduces steric clash near the

headgroup, often increasing the unit cell volume and sometimes lowering the melting point due to disrupted

-

Comparative Structural Metrics

The following table summarizes typical crystallographic parameters for this class of compounds.

| Parameter | Typical Value / Feature | Structural Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for polar organic salts. |

| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |

| B-F Bond Length | 1.38 – 1.42 Å | Indicates strong single bond character; longer than |

| C-B Bond Length | 1.60 – 1.63 Å | Slightly elongated compared to boronic acids ( |

| F-B-F Angle | 108° – 110° | Close to ideal tetrahedral (109.5°), confirming |

| K...F Network | 2D Sheets or 1D Chains | Provides the high melting point (>250 °C) and hydrolytic stability. |

Substituent Effects on Lattice Energy and Solubility

The choice of substituent on the benzyl ring dictates the "organic solubility" of these salts, which is crucial for their application in cross-coupling reactions in organic solvents.

Electronic Modulation

-

Electron-Withdrawing Groups (EWG): Substituents like

or -

Electron-Donating Groups (EDG): Groups like

increase electron density. In the solid state, these oxygens can sometimes participate in secondary coordination to the Potassium ion (

The "Slow Release" Mechanism Link

The crystal lattice energy directly correlates with the "Slow Release" mechanism in Suzuki coupling.

-

High Lattice Energy: Salts that pack very efficiently (e.g., unsubstituted benzyl) dissolve slowly in the reaction media (typically THF/H2O).

-

Kinetic Consequence: Slow dissolution limits the standing concentration of the active boronic acid species, preventing homocoupling side reactions and protodeboronation. This "reservoir effect" is a direct consequence of the robust

crystal lattice.

Experimental Validation (Self-Validating Protocol)

To verify the quality of the synthesized crystals before submitting for XRD or using in sensitive catalysis:

-

Melting Point Check: Pure potassium benzyltrifluoroborates typically decompose rather than melt, often >250 °C. A sharp melting point below 200 °C usually indicates the presence of boronic acid impurity (hydrolysis product).

-

19F NMR (Assessment of B-F Integrity):

-

Dissolve crystal in

-acetone or -

Signal: Look for a quartet at approx -140 ppm (relative to

). -

Coupling:

. -

Impurity Flag: A singlet or broad peak indicates hydrolysis to free fluoride (

) or

-

References

-

Molander, G. A.; Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction".[1] Accounts of Chemical Research. Link

-

Darses, S.; Genet, J. P. (2008).[1] "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis". Chemical Reviews. Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism". Angewandte Chemie International Edition. Link

-

Batey, R. A.; Quach, T. D. (2001). "Synthesis and Property Analysis of Potassium Alkyl- and Aryltrifluoroborates". Tetrahedron Letters. Link

-

Cambridge Crystallographic Data Centre (CCDC) . Entry 1872093 (Substituted Benzyltrifluoroborate derivative). Link

Sources

Technical Guide: Air and Moisture Stability of Potassium Organotrifluoroborates

Executive Summary

Potassium organotrifluoroborates (

The Stability Paradigm: Solid-State vs. Solution Dynamics

To effectively utilize

Solid-State Robustness

In the solid phase, potassium organotrifluoroborates exhibit indefinite shelf life under ambient conditions.[1] The coordination saturation of the boron atom (sp3 hybridized) prevents the empty p-orbital interactions that drive the dehydration of boronic acids into boroxines.

-

Air Stability: Inert to atmospheric oxygen.

-

Moisture Stability: Non-hygroscopic and resistant to atmospheric hydrolysis.

-

Thermal Stability: High melting points (often >250°C), typically decomposing before melting.

Solution-State Hydrolysis (The "Slow Release" Mechanism)

In protic media,

Key Insight (The Acid-Base Paradox): While Suzuki-Miyaura couplings are basic, hydrolysis of

Mechanistic Underpinnings[6]

The stability of

Hydrolysis Pathway Diagram

The following diagram illustrates the stepwise hydrolysis of the trifluoroborate anion to the boronic acid, highlighting the reversibility and the role of fluoride scavenging.

Figure 1: Stepwise hydrolysis equilibrium of potassium organotrifluoroborates. The initial loss of fluoride is typically the rate-determining step.

Analytical Validation Protocols

Do not rely on visual inspection. The following NMR protocols provide self-validating confirmation of compound integrity.

NMR Characterization (The Gold Standard)

The most diagnostic tool for purity is

-

Signature Signal: A clean quartet (due to

- -

Chemical Shift: Typically

to -

Impurity Flag: A singlet at

to

NMR Characterization

-

Signature Signal: A quartet (coupling to 3 equivalent F atoms).

-

Chemical Shift: Typically

to -

Impurity Flag: A broad singlet around

ppm indicates hydrolyzed boronic acid/ester species.

Protocol: Stability Stress Test

To validate a new batch of

-

Dissolve: Prepare a 0.1 M solution in

:Acetone- -

Initial Scan: Acquire

NMR ( -

Stress: Leave the tube open to air at ambient temperature for 24 hours.

-

Final Scan: Acquire

NMR ( -

Pass Criteria:

appearance of free fluoride singlet or hydrolyzed intermediates.

Handling, Synthesis & Storage[1][7]

Synthesis Workflow (KHF2 Method)

The conversion of boronic acids to trifluoroborates is the primary method for purification and stabilization.

Figure 2: Standard synthesis and purification workflow using Potassium Hydrogen Difluoride (

Storage Guidelines

-

Container: Plastic (polyethylene/polypropylene) bottles are preferred over glass for long-term storage to prevent etching/hydrolysis from surface silanols, although borosilicate glass is acceptable for short-term use.

-

Environment: Ambient temperature, dry.[6] No inert atmosphere (glovebox) is required.

-

Solvent Compatibility:

-

Soluble: Acetone, Acetonitrile, Methanol, Water, DMF.[7]

-

Insoluble: Diethyl ether, DCM, Hexanes, Toluene (allows for easy precipitation).

-

Comparative Data: Stability & Properties[9][10][11][12][13][14]

The table below contrasts

| Feature | Boronic Acid ( | Pinacol Ester ( | Trifluoroborate ( |

| Air Stability | Variable (oxidation prone) | Good | Excellent |

| Moisture Stability | Poor (forms anhydrides) | Good | Excellent |

| Atom Economy | High | Low (loss of pinacol) | High |

| Stoichiometry | Variable (due to dehydration) | 1:1 | 1:1 (Precise) |

| Purification | Difficult (crystallization hard) | Chromatography required | Precipitation/Crystallization |

| Solubility | Organic/Aqueous | Organic | Polar Organic/Aqueous |

References

-

Molander, G. A.; Ellis, N. (2007).[8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[8] Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Link

-

Darses, S.; Genet, J. P. (2008).[8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[9][8] Link

-

Perrin, D. M. (2010). High Stability of Potassium Organotrifluoroborates in Aqueous Solution. Journal of the American Chemical Society. Link

-

Baggio, R., et al. (2013). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Link

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Handling and storage guidelines for potassium trifluoro(4-methylbenzyl)borate.

Executive Summary

Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) represents a robust class of organoboron reagents known as organotrifluoroborates (

Its specific structural feature—a benzyl group attached to the boron center—renders it particularly valuable for sp³-sp² cross-coupling (Suzuki-Miyaura) and photoredox-mediated radical generation .[2] However, its ionic lattice structure dictates specific solubility protocols often overlooked in standard organic synthesis workflows.[2] This guide provides an authoritative technical framework for the storage, handling, and experimental application of this reagent.[2][3]

Physicochemical Profile & Stability

Technical Specifications

| Property | Data | Notes |

| IUPAC Name | Potassium trifluoro[(4-methylphenyl)methyl]boranuide | |

| CAS Number | 1422539-95-4 | Distinct from the phenyl analog (p-tolyl).[1][2] |

| Formula | ||

| MW | 212.06 g/mol | |

| Appearance | White to off-white crystalline solid | Free-flowing powder.[1][2] |

| Solubility | High: Acetone, MeCN, MeOH, WaterLow: DCM, Toluene, Hexanes | Requires polar media or phase transfer.[2][3] |

| Melting Point | >250 °C (Decomposition) | Does not melt; lattice breakdown occurs.[2] |

Stability Logic

The stability of this compound arises from the saturation of the boron atom's coordination sphere.[2] In boronic acids (

Figure 1: Stability comparison between Boronic Acids and Trifluoroborates. The tetracoordinate nature of the trifluoroborate prevents the degradation pathways common to boronic acids.[3]

Storage Guidelines

While the compound is "bench stable," rigorous storage protocols ensure batch-to-batch consistency, particularly for kinetic studies or GMP applications.[2][3]

Environmental Control

-

Temperature: Store at ambient temperature (15–25 °C) . Refrigeration is not required and can be detrimental if condensation introduces excess water upon opening.[2]

-

Atmosphere: Air-stable.[2] However, storage under an inert atmosphere (Nitrogen or Argon) is Recommended for long-term storage (>6 months) to prevent trace hydrolysis from atmospheric moisture over extended periods.[2][3]

-

Humidity: Keep in a desiccated environment.[2] Although resistant to gross hydrolysis, surface moisture can cause caking and affect precise weighing.[2]

Container Specifications

-

Primary Container: Glass or Polypropylene (PP) vials with tight-sealing screw caps (PTFE-lined).[2]

-

Secondary Containment: Sealed desiccator cabinet or opaque secondary jar to protect from direct UV light (though not strictly photo-labile, this is Good Laboratory Practice for benzylic compounds).[2]

Handling & Safety Protocols

Safety Hazards (E-E-A-T)

-

Fluoride Release: In the presence of strong Lewis acids or aqueous acids, slow hydrolysis can release fluoride ions (

) or trace Hydrogen Fluoride (HF).[2][3] -

Particulate Hazard: Fine dust can be irritating to the respiratory tract.[2]

-

Toxicity: Treat as a potential irritant (Skin/Eye/Respiratory).[2] Specific toxicology data for this derivative is limited; assume toxicity profile similar to inorganic fluorides and borates.[2]

Handling Procedures

-

PPE: Standard nitrile gloves, safety glasses with side shields, and a lab coat.[1][2] Use a NIOSH-approved dust mask (N95) if handling open quantities >5g outside a fume hood.[2]

-

Weighing:

-

Static Charge: These salts are often fine, electrostatic powders.[2] Use an anti-static gun or weigh into glass/metal vessels rather than plastic boats to ensure quantitative transfer.[2]

-

Hygroscopicity Check: If the powder appears clumpy, it may have absorbed surface moisture.[2] Recrystallization from Acetone/Ether is recommended before use in sensitive catalytic cycles.[2]

-

Experimental Application Workflow

The utility of this compound relies on its activation.[2] The C-B bond must be activated (usually by hydrolysis or transmetallation) to participate in coupling.[2]

Solubilization Strategy

This is an ionic salt.[1][2] Do not attempt to dissolve in pure Toluene, Hexanes, or DCM.[2][3]

-

Preferred Solvents: Methanol (MeOH), Acetone, Acetonitrile (MeCN), Water.[2][3]

-

Biphasic Mixtures: For reactions requiring non-polar solvents (e.g., Toluene), use a cosolvent system (Toluene/H2O) or a phase transfer catalyst (e.g., 18-crown-6 or TBAF).[3]

Reaction Workflow: Suzuki-Miyaura Coupling

This protocol highlights the necessity of a base/water system to hydrolyze the trifluoroborate in situ to the active boronic acid species.[1][2]

-

Charge Vessel: Add Aryl Halide (1.0 equiv), this compound (1.1–1.5 equiv), and Pd-Catalyst (e.g.,

, 5 mol%).[1][2][3] -

Solvent Addition: Add degassed solvent mixture (e.g., Toluene:Water 3:1 or THF:Water).[1][2]

-

Base Activation: Add inorganic base (

or -

Heating: Heat to 80–100 °C. The trifluoroborate acts as a "slow-release" reservoir of the boronic acid, reducing homocoupling side reactions.[1][2]

Reaction Workflow: Photoredox Radical Generation

Benzylic trifluoroborates are excellent precursors for carbon-centered radicals via Single Electron Transfer (SET).[1][2]

-

Setup: Dissolve reagent in DMSO or Acetone.

-

Catalyst: Add Photocatalyst (e.g.,

).[1][2] -

Oxidant: Add Single Electron Oxidant if not using a dual-catalytic cycle.

-

Irradiation: Blue LED (450 nm). The oxidation potential (

) of benzyl trifluoroborates is approx +1.1 V vs SCE, making them accessible to mild oxidants.[3]

Figure 2: Decision tree for experimental application. The pathway depends on whether the goal is two-electron transmetallation (Suzuki) or one-electron oxidation (Photoredox).[3]

Waste Disposal

-

Fluoride Content: The hydrolysis byproducts include Fluoride salts (

, -

Boron Content: Dispose of as hazardous chemical waste.[2]

-

Protocol:

References

-

Molander, G. A., & Ellis, N. (2007).[2][3][5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research. [3]

-

Darses, S., & Genet, J. P. (2008).[2][3][5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2]

-

Sigma-Aldrich. (n.d.).[2] Potassium Organotrifluoroborates Technical Guide.

Sources

- 1. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Thermogravimetric Analysis of Potassium Trifluoro(4-methylbenzyl)borate

The following technical guide details the thermogravimetric analysis (TGA) of Potassium Trifluoro(4-methylbenzyl)borate , a specific organotrifluoroborate salt used extensively in cross-coupling chemistries.

Technical Guide & Protocol

Executive Summary

This compound (CAS: 1422539-95-4) belongs to the class of organotrifluoroborates commonly known as "Molander salts."[1][2] These reagents are engineered to overcome the instability and hygroscopicity inherent to boronic acids.[2] While boronic acids often dehydrate to form boroxines or degrade via protodeboronation, potassium organotrifluoroborates are air- and moisture-stable crystalline solids.[2]

This guide provides a rigorous protocol for the thermal characterization of this compound. Establishing its thermal stability profile is critical for determining safe storage conditions, drying protocols, and upper-limit processing temperatures in pharmaceutical synthesis.

Chemical Context & Material Properties

Before initiating thermal analysis, the material's theoretical baseline must be established.[2]

| Property | Specification |

| Compound Name | This compound |

| Structure | |

| CAS Number | 1422539-95-4 |

| Molecular Weight | 212.06 g/mol |

| Physical State | White crystalline solid |

| Theoretical MP | > 300°C (Decomposition often precedes melting) |

| Hygroscopicity | Non-hygroscopic (unlike boronic acids) |

Scientific Rationale for Stability: The tetrahedral geometry of the boron atom in the trifluoroborate anion is coordinatively saturated, preventing the empty p-orbital attack that typically initiates oxidation or hydrolysis in trivalent boronic acids.[2] This saturation is the primary driver for its enhanced thermal stability.[2]

Experimental Protocol: TGA Workflow

To obtain reproducible data, the following "Self-Validating" protocol must be strictly followed. This ensures that observed mass losses are intrinsic to the material and not artifacts of sample preparation.[2]

Instrument & Sample Preparation[2]

-

Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

-

Crucible Selection: Platinum (Pt) or Alumina (

) .[2] -

Sample Mass: 5–10 mg.

Pre-Analysis Drying (Critical Step)

Although Molander salts are non-hygroscopic, surface moisture can adsorb during handling.[2]

-

Procedure: If the sample has been stored in ambient air, perform a drying cycle within the TGA or in a vacuum oven at 40°C for 1 hour prior to the main ramp.[2]

-

Validation: A TGA run showing mass loss < 0.5% below 100°C confirms the sample is dry and the subsequent mass loss is due to chemical decomposition.[2]

Method Parameters

| Parameter | Setting | Rationale |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.[2] |

| Start Temp | Ambient (25°C) | Baseline establishment. |

| Ramp Rate | 10°C/min | Standard rate to balance resolution with experiment time. |

| End Temp | 600°C | Sufficient to observe complete decomposition and residue formation.[2] |

| Isothermal | Optional: 5 min at 100°C | To drive off any residual solvent if no pre-drying was done.[2] |

Data Interpretation & Expected Profile

The TGA curve for this compound typically exhibits three distinct regions.

Region I: Desolvation (< 120°C)[2]

-

Behavior: Flat baseline or negligible mass loss (< 1%).[2]

-

Interpretation: If significant mass loss occurs here, the sample is likely solvated (e.g., water, acetone from recrystallization).[2] Pure Molander salts should not show significant weight loss here.[2]

Region II: Stability Plateau (120°C – 250°C)[2]

-

Behavior: Horizontal plateau.[2]

-

Interpretation: This defines the Operating Window .[2] The material is thermally stable.[2][3][4] The lack of mass loss confirms the integrity of the C-B bond and the crystal lattice.

-

Key Metric:

(Extrapolated Onset Temperature).[2] For benzyltrifluoroborates, this is typically > 250°C .[2]

Region III: Decomposition (> 250°C – 350°C)[2]

-

Behavior: Sharp, single-step mass loss.[2]

-

Mechanism: Thermal cleavage of the C-B bond and loss of inorganic volatiles.[2]

-

Calculation:

Visualization of Workflows

The following diagrams illustrate the experimental logic and the decomposition pathway.

Diagram 1: TGA Experimental Workflow

Caption: Step-by-step workflow for ensuring reproducible TGA data for organotrifluoroborates.

Diagram 2: Thermal Stability Logic

Caption: Thermal profile stages. The compound is stable up to approx. 250°C, after which BF3 release occurs.

References

-

Molander, G. A., & Figueroa, R. (2005).[2] Organotrifluoroborates: Expanding the Organoboron Repertoire. Aldrichimica Acta, 38(2), 49-56.[2] Link

-

Darses, S., & Genêt, J. P. (2008).[2] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[2] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23692459, Potassium benzyltrifluoroboranuide.[2] Link

Sources

Methodological & Application

Suzuki-Miyaura coupling with potassium trifluoro(4-methylbenzyl)borate

Application Note: Suzuki-Miyaura Cross-Coupling with Potassium Trifluoro(4-methylbenzyl)borate

Executive Summary

This compound (CAS: 1422539-95-4) represents a highly stable, crystalline alternative to 4-methylbenzylboronic acid. While traditional benzylboronic acids are notoriously unstable—prone to rapid protodeboronation and trimerization (boroxine formation)—this trifluoroborate salt (Molander Salt) offers indefinite shelf stability and precise stoichiometry.

However, its utility relies on a specific "Slow-Release" mechanism. Unlike boronic acids, this reagent is not the active transmetallating species.[1] It must undergo in situ hydrolysis to generate the active boronic acid at a rate that matches the catalytic turnover. This guide details the protocols required to synchronize these rates, preventing the common failure modes of protodeboronation (formation of p-xylene) and homocoupling.

Technical Specifications & Properties

| Property | Specification |

| Chemical Name | This compound |

| Structure | |

| CAS Number | 1422539-95-4 |

| Molecular Weight | 212.06 g/mol |

| Appearance | White, free-flowing crystalline solid |

| Solubility | Soluble in Acetone, MeOH, H₂O; Insoluble in Et₂O, CH₂Cl₂ |

| Stability | Air/Moisture stable (Store at RT); Hydrolyzes in acidic media |

| Atom Economy | High (No boroxine waste) |

Mechanistic Principles: The "Slow-Release" Strategy

The success of this coupling hinges on the Lennox-Lloyd-Jones Hydrolysis Equilibrium . The trifluoroborate anion (

The Critical Pathway:

-

Hydrolysis: The salt reacts with water (mediated by base) to release the active boronic acid (

). -

Transmetallation: The active species engages with the Oxidative Addition Complex (

). -

Competition: If Hydrolysis

Transmetallation, the free boronic acid accumulates and decomposes (Protodeboronation). If Hydrolysis

Diagram 1: The Coupled Hydrolysis-Catalytic Cycle

Caption: The "Slow-Release" mechanism. Success depends on balancing the hydrolysis rate (blue dashed) with the transmetallation rate (green).

Optimization Guidelines

Catalyst Selection

For benzyl coupling partners,

-

Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ligand prevents

-elimination and supports the coupling of benzylic -

High Performance (Sterically Demanding): Pd(OAc)₂ + XPhos or RuPhos . These Buchwald ligands facilitate oxidative addition of difficult aryl chlorides and accelerate reductive elimination, outcompeting decomposition.

Solvent System (The Hydrolysis Switch)

The solvent must contain water to trigger the release of the boronic acid.

-

Recommended: THF:H₂O (10:1 to 4:1) or CPME:H₂O .

-

Note: Anhydrous conditions will result in 0% conversion .

Base Selection

-

Carbonates (

, -

Avoid: Strong alkoxides (KOtBu) can sometimes trigger premature decomposition of the sensitive benzylic species.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adaptable) Reaction: Coupling 4-chloroanisole with this compound.

Reagents:

-

Aryl Chloride/Bromide: 1.0 mmol

-

This compound: 1.1 – 1.2 mmol (233–254 mg)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%, 41 mg)

-

Base:

(3.0 mmol, 977 mg) -

Solvent: THF (4 mL) / Water (1 mL) (Degassed)

Protocol:

-

Setup: Charge a dry reaction vial (microwave vial or round bottom flask) with the aryl halide, trifluoroborate salt, catalyst, and base.

-

Critical: If the aryl halide is a liquid, add it after the solvent.

-

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed THF/Water mixture via syringe.

-

Why? Oxygen promotes homocoupling of the boron species.

-

-

Reaction: Heat the mixture to 80 °C with vigorous stirring.

-

Time: Typically 4–24 hours.

-

Visual Check: The mixture will be biphasic; vigorous stirring is required to maximize interfacial surface area.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Quality Control & Troubleshooting (Self-Validating Systems)

The most powerful tool for troubleshooting trifluoroborates is ¹⁹F NMR .

Diagram 2: Troubleshooting Decision Tree

Caption: Use 19F NMR to diagnose failure. -140 ppm indicates the salt is not releasing boron; Free Fluoride indicates release occurred but coupling failed.

Common Failure Modes:

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Hydrolysis too slow. | Increase Water ratio (to 1:1) or Temp. |

| Low Yield + p-Xylene | Hydrolysis too fast (Protodeboronation). | Decrease Water ratio (to 10:1); Add ligand (XPhos). |

| Homocoupling (Ar-Ar) | Oxygen ingress. | Improved degassing; slower addition of base. |

References

-

Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(37), 9385–9388. Link

-

Butters, M., et al. (2013). Critical Assessment of the Suzuki–Miyaura Coupling: The Role of the Boronate Species. Chemical Reviews, 113(1), 2–20. Link

Sources

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Potassium Benzyltrifluoroborates

Executive Summary

Potassium benzyltrifluoroborates (

This guide details the "Slow-Release Strategy," a reaction paradigm where the robust trifluoroborate salt acts as a reservoir, releasing the active boronic acid species in situ at a rate that matches the catalytic turnover. This method minimizes the standing concentration of the unstable intermediate, significantly boosting yields in drug discovery and process chemistry.

Mechanistic Principles: The Slow-Release Strategy

Unlike boronic acids or esters, organotrifluoroborates are not directly transmetallated by Palladium. They must first undergo hydrolysis to form the active boronic acid (

For benzyl substrates, this hydrolysis step is the rate-determining factor for side-reaction suppression. If hydrolysis is too fast, the high concentration of free benzylboronic acid leads to protodeboronation (formation of toluene derivatives). If too slow, the catalyst deactivates.

Hydrolysis Equilibrium Pathway[5]

The reaction relies on a biphasic equilibrium. The base (

Figure 1: The hydrolytic equilibrium governing the release of the active boronic acid species.[2] Control of this rate is essential to prevent the 'Side' pathway.

Critical Reaction Parameters

Success depends on three variables: the catalyst's bite angle, the base's solubility profile, and the solvent's water content.

Catalyst Selection Matrix[1]

| Variable | Standard Recommendation | High-Performance Alternative | Mechanistic Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G2 | dppf: Large bite angle accelerates reductive elimination. XPhos: Bulky biaryl ligand prevents Pd-black formation and boosts oxidative addition of aryl chlorides. |

| Base | Cs₂CO₃ (3.0 equiv) | K₂CO₃ (3.0 equiv) | Cesium: Higher solubility in organic solvents compared to Potassium, facilitating the phase-transfer hydrolysis. |

| Solvent | THF/H₂O (10:1) | CPME/H₂O (10:1) | Water: Essential for hydrolysis. CPME: Lower peroxide formation and higher boiling point than THF for difficult substrates. |

| Temp | Reflux (75-80°C) | 80-100°C | Heat is required to overcome the activation energy of the C-B bond hydrolysis. |

Experimental Protocols

Method A: The "Molander" Standard (Robust & General)

Best for: Standard library synthesis, aryl bromides/iodides, and scale-up.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium Benzyltrifluoroborate (1.05 equiv)

-

Pd(dppf)Cl₂[4]·CH₂Cl₂ (2-5 mol%)

-

Solvent: THF/H₂O (10:1 ratio, 0.1 M concentration)

Step-by-Step Workflow:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (if solid), potassium benzyltrifluoroborate, Cs₂CO₃, and Pd(dppf)Cl₂.

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.

-

Solvent Addition: Add degassed THF and Water via syringe.

-

Note: If the aryl halide is a liquid, add it at this stage.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C for THF) with vigorous stirring.

-

Time: Typically 4–24 hours.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or DCM. Wash organics with brine, dry over MgSO₄, and concentrate.

Method B: The "Buchwald" Advanced (Sterically Hindered/Chlorides)

Best for: Aryl chlorides, ortho-substituted partners, and heteroaromatics.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Potassium Benzyltrifluoroborate (1.2 equiv)

-

XPhos Pd G2 (1-2 mol%)

-

K₂CO₃ (3.0 equiv)[5]

-

Solvent: THF/H₂O (10:1) or Toluene/H₂O (4:1)

Key Difference: The XPhos ligand creates a highly active monoligated Pd(0) species that can oxidatively add into unreactive C-Cl bonds and accommodate the steric bulk of the benzyl nucleophile.

Visual Workflow Guide

Figure 2: Step-by-step experimental workflow for ensuring inert conditions and proper solvating.

Troubleshooting & Optimization

Issue: Protodeboronation (Major Product is Toluene derivative)[1]

-

Cause: The hydrolysis of the trifluoroborate is too fast relative to the transmetallation step, causing the active boronic acid to accumulate and decompose.

-

Solution 1 (Solvent): Reduce the water ratio (e.g., go from 3:1 to 10:1 or 20:1 THF/H₂O). This slows the hydrolysis rate.[2]

-

Solution 2 (Catalyst): Switch to a more active catalyst (XPhos Pd G2) to consume the boronic acid faster.

Issue: Low Conversion / Starting Material Remains

-

Cause: The trifluoroborate is not hydrolyzing (too stable).

-

Solution: Increase water content or switch to a stronger base (Cs₂CO₃ is generally superior to K₂CO₃ for solubility). Ensure the temperature is at least 75°C.

Issue: Homocoupling (Ar-Ar)

-

Cause: Presence of Oxygen or high catalyst loading.

-

Solution: Degas solvents more rigorously (sparge with Argon for 15 mins).

References

-

Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2] [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[7] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryltrifluoroborates in Suzuki−Miyaura Coupling: The Roles of Endogenous Arylboronic Acid and Fluoride. Angewandte Chemie International Edition, 49(29), 5156–5160. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

Application Note: Cross-Coupling of Potassium Trifluoro(4-methylbenzyl)borate with Aryl Chlorides

Abstract

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of Potassium Trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) with aryl chlorides. While aryl chlorides are economically attractive electrophiles, their high bond stability renders them challenging substrates compared to bromides or iodides. This protocol leverages the Molander System —utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) and a biphasic solvent system—to achieve high yields of diarylmethanes. The use of the trifluoroborate salt overcomes the stability issues associated with benzylic boronic acids, such as protodeboronation and polymerization.

Introduction & Mechanistic Rationale

The Challenge of Benzylic Coupling

Benzylic boron reagents are notoriously unstable. The corresponding boronic acids often undergo rapid protodeboronation or oxidative homocoupling under standard basic conditions. Potassium organotrifluoroborates (

The Aryl Chloride Challenge

Aryl chlorides possess a strong C-Cl bond (

The Solution: The Molander Conditions

The protocol below utilizes a Pd(OAc)₂ / RuPhos or XPhos catalytic system.

-

RuPhos/XPhos: These bulky, electron-rich dialkylbiaryl phosphines promote OA into the aryl chloride and facilitate Reductive Elimination (RE) of the bulky diarylmethane product.

-

Toluene/Water (3:1): The water is critical. It solubilizes the inorganic trifluoroborate salt and facilitates the hydrolysis of the

group to the active

Mechanistic Visualization